molecular formula C11H14O B7797241 1-(2,4-Dimethylphenyl)propan-2-one

1-(2,4-Dimethylphenyl)propan-2-one

Cat. No.: B7797241
M. Wt: 162.23 g/mol
InChI Key: FLJZOSDPXZBDJB-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)propan-2-one is an aromatic ketone featuring a propan-2-one backbone linked to a 2,4-dimethylphenyl group. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJZOSDPXZBDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the formation of an acylium ion intermediate, facilitated by Lewis acids such as aluminum chloride (AlCl₃). Key parameters include:

  • Catalyst loading : Stoichiometric amounts of AlCl₃ (1–2 equivalents relative to substrate) ensure complete activation of the acylating agent.

  • Solvent selection : Toluene is preferred over ethers due to its higher boiling point and reduced flammability risk.

  • Temperature control : Reactions conducted at −10°C to 20°C minimize side products like polyacylated derivatives.

A representative reaction is:

C6H3(CH3)2+CH3COClAlCl3,TolueneC6H2(CH3)2COCH3+HCl\text{C}6\text{H}3(\text{CH}3)2 + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{Toluene}} \text{C}6\text{H}2(\text{CH}3)2\text{COCH}_3 + \text{HCl}

Table 1 : Optimization of Friedel-Crafts Acylation Parameters

ParameterOptimal RangeYield (%)Purity (%)
AlCl₃ Equivalents1.5–2.089–92≥98
Reaction Temp (°C)−10 to 2090–94≥97
Solvent Volume (mL/g)5–888–91≥96

Industrial-scale implementations often employ continuous flow reactors to enhance heat dissipation and reduce reaction times.

Condensation Reactions: Alternative Pathways

Enaminone Intermediate Route

A two-step synthesis involves forming an enaminone intermediate followed by hydrolysis. This method avoids harsh Lewis acids and enables better regioselectivity:

  • Enaminone formation :

    2,4-Dimethylbenzaldehyde+CH3C(O)CH2NH2Enaminone\text{2,4-Dimethylbenzaldehyde} + \text{CH}_3\text{C(O)CH}_2\text{NH}_2 \rightarrow \text{Enaminone}

    Conducted in ethanol under reflux (78°C, 24–68 hours).

  • Acid-catalyzed hydrolysis :

    EnaminoneHCl, H2OThis compound\text{Enaminone} \xrightarrow{\text{HCl, H}_2\text{O}} \text{this compound}

Advantages :

  • Yields 80–85% with >95% purity.

  • Scalable to multi-kilogram batches without specialized equipment.

Oxidation of Secondary Alcohols

Catalytic Oxidation Using Hydrogen Peroxide

The oxidation of 1-(2,4-dimethylphenyl)propan-2-ol provides a green chemistry route. Recent advances utilize hydrogen peroxide (H₂O₂) in ethanol at ambient temperatures:

C6H3(CH3)2CH(OH)CH3H2O2,EtOHC6H3(CH3)2COCH3\text{C}6\text{H}3(\text{CH}3)2\text{CH(OH)CH}3 \xrightarrow{\text{H}2\text{O}2, \text{EtOH}} \text{C}6\text{H}3(\text{CH}3)2\text{COCH}3

Key Findings :

  • Reaction completes within 1 minute, achieving 92–95% conversion.

  • Eliminates hazardous chromium-based oxidants, aligning with sustainable practices.

Alternative Synthetic Routes

Destructive Distillation of Metal Acetates

Adapting historical methods for phenylacetone synthesis, lead(II) or calcium(II) acetates are thermally decomposed with 2,4-dimethylphenylacetic acid:

C6H3(CH3)2CH2COOH+Pb(OAc)2ΔC6H3(CH3)2COCH3+CO2+PbO\text{C}6\text{H}3(\text{CH}3)2\text{CH}2\text{COOH} + \text{Pb(OAc)}2 \xrightarrow{\Delta} \text{C}6\text{H}3(\text{CH}3)2\text{COCH}3 + \text{CO}2 + \text{PbO}

Challenges :

  • Requires high temperatures (>200°C), increasing energy costs.

  • Yield limited to 60–70% due to competing decarboxylation.

Methyllithium Addition to Acid Derivatives

A low-temperature (−78°C) approach involves methyllithium addition to 2,4-dimethylbenzoyl chloride:

C6H3(CH3)2COCl+CH3LiC6H3(CH3)2COCH3+LiCl\text{C}6\text{H}3(\text{CH}3)2\text{COCl} + \text{CH}3\text{Li} \rightarrow \text{C}6\text{H}3(\text{CH}3)2\text{COCH}3 + \text{LiCl}

This method achieves 85–88% yield but requires strict anhydrous conditions.

Comparative Analysis of Methods

Table 2 : Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Cost IndexScalability
Friedel-Crafts Acylation89–94≥97LowHigh
Enaminone Hydrolysis80–85≥95ModerateModerate
H₂O₂ Oxidation92–95≥96LowHigh
Destructive Distillation60–70≥90HighLow

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed:

    Oxidation: 2,4-Dimethylbenzoic acid

    Reduction: 1-(2,4-Dimethylphenyl)propan-2-ol

    Substitution: 2,4-Dimethylphenyl derivatives with nitro, sulfonyl, or halogen groups

Scientific Research Applications

Drug Development

1-(2,4-Dimethylphenyl)propan-2-one has been investigated for its potential use in drug formulations. Its derivatives have shown promise in treating neurological disorders and have been linked to various therapeutic effects.

  • Neuroprotective Agents : Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies have explored its role in modulating neurotransmitter systems that are crucial for cognitive function and mood regulation .
  • Anticancer Properties : Some derivatives of this compound have demonstrated anticancer activity. Research has indicated that thioether compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for producing other complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.

  • Synthesis of Heterocycles : The compound can be utilized in the synthesis of heterocyclic compounds, which are essential in drug discovery due to their diverse biological activities. For example, it can be involved in the preparation of triazole derivatives that are being studied for their antifungal and antibacterial properties .

Antioxidant Properties

Recent studies have suggested that this compound exhibits antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on animal models of Alzheimer’s disease. The results indicated that the compound significantly improved cognitive function and reduced amyloid-beta plaque formation .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers evaluated the cytotoxic effects of this compound derivatives on breast cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)propan-2-one depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional attributes of 1-(2,4-Dimethylphenyl)propan-2-one with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₁H₁₄O 162.23 2,4-dimethylphenyl Lipophilic; potential chemosensor precursor
1-(2,4-Dihydroxyphenyl)propan-2-one C₉H₁₀O₃ 166.17 2,4-dihydroxyphenyl High polarity due to hydroxyl groups; antioxidant applications
1-(4-Trifluoromethylphenyl)propan-2-one C₁₀H₉F₃O 202.18 4-trifluoromethylphenyl Electron-withdrawing CF₃ group enhances stability and acidity
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO 208.68 4-chlorophenyl, cyclopropyl Steric hindrance from cyclopropyl; altered nucleophilic reactivity
1-(4-Methoxy-2-methylphenyl)propan-1-one C₁₁H₁₄O₂ 178.23 4-methoxy, 2-methylphenyl Methoxy group increases electron density; affects keto-enol tautomerism
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethyl substitution in the target compound enhances lipophilicity and steric bulk compared to hydroxyl or methoxy analogs. This reduces solubility in polar solvents but improves compatibility with organic matrices . Compounds with electron-withdrawing groups (e.g., CF₃ in , Cl in ) exhibit higher acidity at the α-carbon, favoring enolate formation in nucleophilic reactions.
  • Biological Activity: Hydroxyl-substituted analogs (e.g., 1-(2,4-Dihydroxyphenyl)propan-2-one) show promise in antioxidant applications due to phenolic hydrogen donation .
Hydrazone Formation

This compound can react with hydrazines to form hydrazones, similar to compounds derived from 2,4-dimethylphenyl hydrazine HCl . These hydrazones are pivotal in chemosensor chemistry for detecting metal ions or anions. Compared to trifluoromethyl or chlorophenyl analogs, the dimethylphenyl group may reduce electron-deficient character, altering binding affinity in sensor applications.

Condensation Reactions

highlights the synthesis of chalcone derivatives (e.g., 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one) via Claisen-Schmidt condensations.

Biological Activity

1-(2,4-Dimethylphenyl)propan-2-one, also known as 2,4-dimethylacetophenone, is an organic compound with the molecular formula C11H14O. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential applications in cancer therapy. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C11H14O
  • Molecular Weight : 162.23 g/mol
  • CAS Number : 3564155

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents against resistant bacterial strains .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized below:

TreatmentTNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control500300
LPS800500
This compound (50 µM)350200

This data suggests that the compound may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. In vitro studies revealed that the compound inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values obtained were as follows:

Cell LineIC50 (µM)
MCF-725
HCT-11630

These results indicate that the compound may induce apoptosis and inhibit tumor growth, warranting further investigation into its mechanisms of action and potential clinical applications .

Case Studies

A notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. Modifications to the chemical structure were shown to improve potency against specific cancer cell lines while maintaining low toxicity to normal cells. This study emphasizes the importance of structural optimization in drug design.

Q & A

Q. What are the standard methods for synthesizing 1-(2,4-Dimethylphenyl)propan-2-one?

A common approach involves the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as anhydrous solvents (e.g., dichloromethane) and controlled temperature (25–50°C) are critical to minimize side reactions like over-acylation . Post-synthesis purification via fractional distillation (boiling point: ~228°C ) or column chromatography is recommended.

Q. How is the compound characterized using spectroscopic techniques?

  • NMR : The methyl groups on the aromatic ring (2,4-dimethyl substitution) produce distinct singlet peaks in ¹H NMR (δ ~2.3 ppm for CH₃ groups) and ¹³C NMR (δ ~21–22 ppm). The carbonyl (C=O) resonance appears at ~207 ppm in ¹³C NMR .
  • IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the ketone group .
  • GC-MS : Molecular ion peaks at m/z 148 (C₁₀H₁₂O⁺) align with the molecular weight .

Q. What safety protocols are essential during handling?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors (boiling point >200°C ).
  • Dispose of waste via approved chemical disposal services, as the compound may persist in the environment .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

X-ray diffraction studies, as demonstrated for related enone derivatives (e.g., (Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one), reveal bond angles and torsional conformations. For this compound, lattice parameters (e.g., monoclinic P2₁/n symmetry) and hydrogen-bonding patterns can validate computational models .

Q. How should researchers address discrepancies in reported physical properties?

For example, boiling points may vary due to measurement conditions (e.g., reduced vs. ambient pressure). Cross-referencing databases like the CRC Handbook of Chemistry and Physics (228°C at 760 mmHg ) and NIST Chemistry WebBook ensures accuracy. Experimental validation using calibrated equipment (e.g., differential scanning calorimetry) is advised .

Q. What strategies optimize yield in Claisen-Schmidt condensation reactions involving this ketone?

  • Catalyst selection : Base catalysts (e.g., NaOH) or acidic ion-exchange resins improve enolate formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Maintaining 60–80°C minimizes side reactions like aldol adduct formation .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the aromatic ring. Frontier Molecular Orbital (FMO) analysis identifies reactive sites, such as the para-position relative to the methyl groups, guiding functionalization strategies .

Q. What are the challenges in scaling up synthesis for research-grade quantities?

  • Purification : Distillation under reduced pressure minimizes thermal decomposition.
  • Catalyst recycling : Recovering AlCl₃ via aqueous workup reduces costs.
  • Byproduct management : Monitor for diacetylated products using TLC or HPLC .

Methodological Resources

  • Spectral libraries : NIST WebBook for GC-MS and IR reference data .
  • Crystallography databases : Cambridge Structural Database (CSD) for derivative comparisons .
  • Thermodynamic data : CRC Handbook for vapor pressure and enthalpy .

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